NU6140 - 444723-13-1

NU6140

Catalog Number: EVT-278143
CAS Number: 444723-13-1
Molecular Formula: C23H30N6O2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, more commonly known as NU6140, is a small molecule originally developed as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2. [] CDKs are crucial enzymes involved in cell cycle regulation, and their dysregulation is implicated in various diseases, particularly cancer. [, ] NU6140 has been extensively studied for its potential in cancer therapy and stem cell research. [, , ]

Future Directions
  • Improving Selectivity: Despite its potential, the lack of selectivity of NU6140 for CDK2 over other kinases needs to be addressed. [] Future research should focus on developing derivatives with improved specificity to enhance its therapeutic potential and minimize off-target effects.
  • Mechanism of Action Elucidation: While NU6140's primary mechanism involves CDK2 inhibition, its interaction with other cellular targets, such as Aurora kinases, requires further investigation to fully understand its cellular effects and potential applications. []

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapy drug that belongs to the taxane class of microtubule-stabilizing agents. It is commonly used in the treatment of various cancers, including breast, ovarian, lung, and head and neck cancers. [, , ]

Relevance: Paclitaxel's mechanism of action involves stabilizing microtubules, which are essential for cell division. This stabilization prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis. Studies have shown that NU6140 can significantly enhance the apoptotic effect of paclitaxel, suggesting a synergistic relationship between these two compounds. This synergy is attributed to NU6140's ability to inhibit survivin, a protein that promotes cell survival and resistance to paclitaxel. [, ]

Purvalanol A

Compound Description: Purvalanol A is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. It competes with ATP for binding to the catalytic subunit of CDKs, thereby inhibiting their activity. [, ]

Flavopiridol

Compound Description: Flavopiridol is a semi-synthetic flavonoid derived from the plant Amoora rohituka. It acts as a potent and selective inhibitor of CDKs, particularly CDK1, CDK2, and CDK4. []

Relevance: Similar to NU6140, flavopiridol targets CDKs and is investigated for its potential to enhance the efficacy of other anticancer agents. The inclusion of flavopiridol as a related compound highlights the importance of CDK inhibition in cancer therapy and the ongoing search for more effective CDK inhibitors. []

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG) is an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the stabilization and activation of several client proteins, including survivin. []

Relevance: Research indicates that survivin interacts with Hsp90 for its stability and function. 17-AAG, by inhibiting Hsp90, indirectly targets survivin. This indirect targeting of survivin highlights the intricate network of interactions within the cell and the potential for developing combination therapies that target multiple pathways. []

AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)

Compound Description: AICAR is an adenosine monophosphate-activated protein kinase (AMPK) activator. AMPK is a cellular energy sensor that regulates metabolic pathways. AICAR is also known to bind to the N-terminal domain of Hsp90, disrupting its function. []

Relevance: Similar to shepherdin, AICAR targets the Hsp90 pathway, emphasizing the importance of Hsp90 as a potential therapeutic target in cancer. AICAR's ability to bind to Hsp90 and destabilize its client proteins, including survivin, makes it a relevant compound in understanding the mechanisms of action of NU6140 and exploring alternative strategies to inhibit survivin function. []

Shepherdin

Compound Description: Shepherdin is a cell-permeable peptidomimetic that disrupts the interaction between survivin and Hsp90. It binds to Hsp90, preventing the chaperone from interacting with and stabilizing survivin, leading to survivin degradation. []

Source and Classification

NU6140 was developed as part of research focused on CDK inhibitors due to the critical role of cyclin-dependent kinases in regulating cell cycle progression and transcription. It is classified as a selective CDK2 inhibitor, with additional effects on other CDKs, albeit with lower potency. The compound has been extensively studied for its effects on human embryonic stem cells and various carcinoma-derived cells, demonstrating significant antiproliferative activity against a range of cancer types, particularly in melanoma and cervical carcinoma cells .

Synthesis Analysis

The synthesis of NU6140 involves several key steps:

  1. Starting Materials: The synthesis begins with 6-cyclohexylmethoxy-2-fluoro-9H-purine and diethyl-4-aminobenzamide as the primary reactants.
  2. Reaction Conditions: The reaction occurs in trifluoroethanol under nitrogen atmosphere, with the addition of trifluoroacetic acid to facilitate the reaction.
  3. Refluxing: The mixture is stirred and refluxed for 48 hours to ensure complete reaction.
  4. Isolation: After refluxing, the reaction mixture is concentrated under reduced pressure. The resulting yellow oil is dissolved in dichloromethane and washed with sodium hydrogen carbonate solution.
  5. Purification: The organic layers are dried using sodium sulfate and concentrated again. Finally, column chromatography using a mixture of ethyl acetate and petrol results in an off-white crystalline solid .

The yield from this synthesis process has been reported at approximately 48.1%, indicating a relatively efficient method for producing NU6140.

Molecular Structure Analysis

NU6140 has a complex molecular structure characterized by its purine base modified with specific functional groups that enhance its selectivity for CDK2.

  • Molecular Formula: C₁₅H₁₈F₂N₄O₂
  • Molecular Weight: 320.33 g/mol
  • Structural Features: The structure includes a cyclohexylmethoxy group and a fluorine atom, which contribute to its binding affinity for the kinase domain of CDK2.

Nuclear magnetic resonance spectroscopy has been utilized to confirm the structure of NU6140, revealing distinct chemical shifts corresponding to its various functional groups .

Chemical Reactions Analysis

NU6140 primarily engages in inhibitory reactions against cyclin-dependent kinases:

  1. Inhibition Mechanism: It binds to the ATP-binding site of CDK2, preventing the phosphorylation of substrates necessary for cell cycle progression.
  2. Cell Cycle Impact: The compound induces cell cycle arrest at the G2/M phase, significantly affecting cellular proliferation rates.
  3. Apoptosis Induction: NU6140 has been shown to enhance apoptosis when combined with other chemotherapeutic agents like paclitaxel, suggesting synergistic effects that can be harnessed in cancer therapy .
Mechanism of Action

The mechanism by which NU6140 exerts its effects involves:

  • CDK2 Inhibition: By selectively inhibiting CDK2, NU6140 disrupts the phosphorylation cascade required for cell cycle progression, leading to G2/M arrest.
  • Transcription Factor Modulation: It affects the expression levels of key pluripotency factors such as NANOG, OCT4, and SOX2 in embryonic stem cells, thereby influencing their differentiation potential .
  • Synergistic Effects: When used in combination with other drugs like paclitaxel, NU6140 enhances apoptotic signaling pathways, making it a promising candidate for combination therapies .
Physical and Chemical Properties Analysis

NU6140 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties are critical for its application in laboratory settings and potential therapeutic formulations.

Applications

NU6140's applications extend primarily into cancer research and treatment:

  1. Cancer Therapy: As a selective inhibitor of CDK2, it holds promise for treating various cancers by inducing apoptosis and halting cell proliferation.
  2. Stem Cell Research: Its ability to modulate pluripotency factors makes it valuable in studies aimed at understanding stem cell biology and differentiation processes .
  3. Combination Treatments: Research indicates that NU6140 can be effectively combined with other chemotherapeutic agents to enhance therapeutic outcomes in resistant cancer types .
Molecular Mechanisms of CDK2 and Aurora Kinase Inhibition

Structural Basis of NU6140 Selectivity for CDK2-Cyclin A Complexes

X-ray crystallographic studies reveal that NU6140 binds the ATP-binding cleft of CDK2 through a network of hydrogen bonds and hydrophobic interactions (Figure 1). Key binding determinants include:

  • Canonical Hydrogen Bonding: The benzamide carbonyl oxygen forms a direct hydrogen bond with the backbone amide of Leu83 in the hinge region, while the purine nitrogen interacts with Glu81 [5].
  • Water-Mediated Interaction: The central purine scaffold maintains an essential water-mediated hydrogen bond with Asp145, stabilizing the inhibitor in the binding pocket [5].
  • Hydrophobic Enclosure: The cyclohexylmethoxy moiety projects into a hydrophobic region formed by residues Ile10, Val18, Ala31, and Phe82, providing substantial binding energy and selectivity over other CDKs [5] [8].

The binding stabilizes CDK2 in an inactive conformation characterized by a distorted activation loop (T-loop) and misaligned residues critical for cyclin A binding and substrate recognition. This structural perturbation specifically inhibits CDK2/cyclin A complexes (IC₅₀ = 0.41 μM) while exhibiting significantly reduced activity against CDK1/cyclin B (IC₅₀ = 6.6 μM) and CDK4/cyclin D (IC₅₀ = 5.5 μM) [2] [4] [6]. The selectivity originates from NU6140's optimal shape complementarity with the relatively smaller ATP-binding pocket of CDK2 compared to CDK1, as well as specific interactions with Leu83 – a residue not conserved across other CDKs [5] [8].

Comparative Inhibition Kinetics: CDK2 vs. Aurora A/B Kinase Activity

Beyond CDK2 inhibition, NU6140 demonstrates potent activity against Aurora kinases – serine/threonine kinases essential for mitotic progression. Biochemical profiling reveals a distinct inhibition pattern:

Table 1: Comparative Inhibition Profiles of NU6140

Kinase TargetIC₅₀ (μM)Selectivity Ratio (vs. CDK2)Cellular Function Impacted
CDK2/Cyclin A0.411.0 (Reference)G1/S transition, S phase progression
Aurora B0.03511.7-fold more potentChromosome alignment, cytokinesis
Aurora A0.0676.1-fold more potentCentrosome maturation, spindle assembly
CDK1/Cyclin B6.616-fold less potentG2/M transition
CDK4/Cyclin D5.513.4-fold less potentG1 phase progression

Despite its design as a CDK2 inhibitor, NU6140 exhibits approximately 6-12 fold greater potency against Aurora B (IC₅₀ = 35 nM) and Aurora A (IC₅₀ = 67 nM) than against its primary target [2] [4] [6]. This unanticipated polypharmacology arises from structural similarities in the ATP-binding sites of these kinases, particularly the conservation of key hydrophobic regions that accommodate the cyclohexylmethoxy group of NU6140 [7]. The dual inhibition profile creates a synergistic anti-mitotic effect: CDK2 inhibition primarily induces G1/S arrest and suppresses transcription of survival genes, while Aurora kinase inhibition triggers G2/M arrest through defective chromosome segregation and spindle assembly checkpoint override [4] [6] [10].

ATP-Competitive Binding Dynamics and Conformational Flexibility of CDK2

NU6140 exploits the intrinsic flexibility of CDK2 through dynamic binding interactions:

  • Conformational Adaptation: Binding studies using surface plasmon resonance (SPR) demonstrate a dissociation constant (Kd) of 800 nM, indicating moderate affinity. Thermal shift assays further reveal significant stabilization of CDK2 structure upon NU6140 binding (ΔTm = +5°C), confirming extensive interaction surfaces [5].
  • Allosteric Effects: Molecular dynamics simulations indicate that NU6140 binding induces a "closed" conformation of the glycine-rich loop (residues 11-18), occluding ATP access. Concurrently, the activation loop adopts a pseudo-phosphorylated conformation that impairs substrate binding despite the absence of actual phosphorylation [5].
  • Water Network Disruption: Unlike bulkier CDK inhibitors, NU6140 preserves key water molecules in the binding pocket. The water-mediated hydrogen bond to Asp145 proves particularly crucial, as mutagenesis of this residue reduces inhibitory potency by 20-fold [5].

Table 2: Structural Features of NU6140-CDK2 Binding

Binding FeatureStructural ElementFunctional Consequence
H-bond to Leu83Hinge regionAnchors inhibitor backbone
Water-mediated H-bondAsp145Stabilizes activation loop conformation
Hydrophobic enclosureCyclohexylmethoxy groupExploits CDK2-specific pocket dimensions
Glycine-rich loop closureResidues 11-18Blocks ATP entry

The conformational flexibility of CDK2 enables NU6140 to achieve selectivity despite high sequence homology among CDKs. Comparative structural analyses show that the Leu83 residue in CDK2 (conserved as Cys83 in CDK1 and Val101 in CDK4) creates a uniquely shaped hydrophobic pocket that optimally accommodates the inhibitor's cyclohexylmethoxy extension [5] [8]. Additionally, the distinct positioning of the catalytic helix αC in CDK2 permits deeper penetration of the benzamide group compared to CDK1, explaining the 16-fold selectivity differential [5]. These subtle but critical structural differences underscore why NU6140 serves as a valuable chemical probe for dissecting CDK2-specific functions in cellular systems.

The dual targeting of CDK2 and Aurora kinases positions NU6140 as a multi-functional anti-cancer agent. In cancer cells, this polypharmacology simultaneously disrupts cell cycle progression at multiple phases: CDK2 inhibition impairs DNA replication initiation and G1/S transition, while Aurora kinase inhibition induces catastrophic mitotic errors. This dual mechanism is particularly effective in p53-deficient cancers that rely heavily on CDK2-driven cell cycle progression and Aurora kinase-mediated mitotic fidelity [4] [10].

Functional Consequences in Biological Systems

The molecular interactions translate to measurable biological effects:

  • Cell Cycle Arrest: NU6140 treatment (10 μM) induces G2/M arrest in HeLa cells and human embryonic stem cells (hESCs) within 24 hours, evidenced by accumulation of 4N DNA content and suppression of histone H3 phosphorylation (Ser10) – a marker of mitotic entry [1] [9] [10].
  • Pluripotency Factor Suppression: In hESCs and embryonal carcinoma cells, NU6140 significantly reduces expression of core pluripotency transcription factors OCT4, NANOG, and SOX2 through disruption of CDK2-mediated phosphorylation of their transcriptional co-regulators [1] [9].
  • Synergistic Apoptosis: The compound potentiates paclitaxel-induced apoptosis in ovarian cancer cells by 3.5-fold through dual mechanisms: CDK2 inhibition impairs survivin transcription (an anti-apoptotic protein), while Aurora B inhibition disrupts chromosomal passenger complex function [4] [10].

Notably, embryonic stem cells exhibit heightened sensitivity to NU6140 compared to somatic cells, reflecting their dependence on CDK2 for maintaining pluripotency and abbreviated G1 phase [1] [9]. This differential sensitivity highlights the therapeutic window exploitable in cancer therapy, particularly for tumors exhibiting stem-like properties.

Properties

CAS Number

444723-13-1

Product Name

NU6140

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Solubility

soluble in DMSO, not soluble in water

Synonyms

4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
NU 6140
NU-6140
NU6140

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.